4-(Dimethylamino)-2,5-diethoxybenzene-1-diazonium chloride
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Overview
Description
4-(Dimethylamino)-2,5-diethoxybenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are known for their ability to form azo compounds through coupling reactions, which are widely used in dye and pigment industries. The presence of the dimethylamino and diethoxy groups in the benzene ring enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2,5-diethoxybenzene-1-diazonium chloride typically involves the diazotization of 4-(Dimethylamino)-2,5-diethoxyaniline. The process begins with the nitration of 2,5-diethoxyaniline to introduce the nitro group, followed by reduction to form the corresponding amine. This amine is then subjected to diazotization using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors with precise control over temperature and pH. The process involves continuous monitoring to ensure the purity and yield of the product. The diazonium salt is usually stabilized in an aqueous solution to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2,5-diethoxybenzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds.
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Coupling Reactions: Typically carried out in an alkaline medium using sodium hydroxide or potassium carbonate.
Substitution Reactions: Often performed in the presence of copper(I) salts as catalysts.
Reduction Reactions: Sodium sulfite or stannous chloride are commonly used reducing agents.
Major Products Formed
Azo Compounds: Formed through coupling reactions, widely used as dyes.
Substituted Aromatics: Formed through substitution reactions, used in various organic syntheses.
Amines: Formed through reduction reactions, used as intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
4-(Dimethylamino)-2,5-diethoxybenzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection of biomolecules through azo coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Mechanism of Action
The primary mechanism of action of 4-(Dimethylamino)-2,5-diethoxybenzene-1-diazonium chloride involves the formation of azo compounds through electrophilic aromatic substitution. The diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form stable azo linkages. This reaction is facilitated by the electron-donating effects of the dimethylamino and diethoxy groups, which increase the electron density on the benzene ring, making it more reactive towards electrophiles.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzene-1-diazonium chloride: Lacks the diethoxy groups, making it less reactive.
2,5-Diethoxybenzene-1-diazonium chloride: Lacks the dimethylamino group, resulting in different reactivity and applications.
4-(Dimethylamino)-2,5-dimethoxybenzene-1-diazonium chloride: Similar structure but with methoxy groups instead of ethoxy, leading to variations in reactivity and stability.
Uniqueness
The presence of both dimethylamino and diethoxy groups in 4-(Dimethylamino)-2,5-diethoxybenzene-1-diazonium chloride makes it uniquely reactive and versatile. These substituents enhance its electrophilic nature and stability, making it a valuable intermediate in various chemical processes.
Properties
CAS No. |
60558-40-9 |
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Molecular Formula |
C12H18ClN3O2 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
4-(dimethylamino)-2,5-diethoxybenzenediazonium;chloride |
InChI |
InChI=1S/C12H18N3O2.ClH/c1-5-16-11-8-10(15(3)4)12(17-6-2)7-9(11)14-13;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IERLCCCFUVOXAZ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N(C)C.[Cl-] |
Origin of Product |
United States |
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